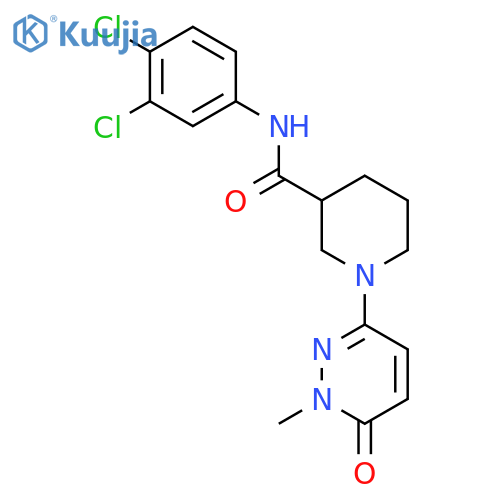Cas no 1396687-02-7 (N-(3,4-dichlorophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide)

1396687-02-7 structure
商品名:N-(3,4-dichlorophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide
N-(3,4-dichlorophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(3,4-dichlorophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide
- F6259-0829
- 1396687-02-7
- VU0542103-1
- N-(3,4-Dichlorophenyl)-1-(1-methyl-6-oxopyridazin-3-yl)piperidine-3-carboxamide
- AKOS024546055
-
- インチ: 1S/C17H18Cl2N4O2/c1-22-16(24)7-6-15(21-22)23-8-2-3-11(10-23)17(25)20-12-4-5-13(18)14(19)9-12/h4-7,9,11H,2-3,8,10H2,1H3,(H,20,25)
- InChIKey: ABPTXSOGRPNDIU-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C=CC(=C1)NC(C1CN(C2C=CC(N(C)N=2)=O)CCC1)=O)Cl
計算された属性
- せいみつぶんしりょう: 380.0806812g/mol
- どういたいしつりょう: 380.0806812g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 25
- 回転可能化学結合数: 3
- 複雑さ: 595
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 65Ų
N-(3,4-dichlorophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6259-0829-1mg |
N-(3,4-dichlorophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide |
1396687-02-7 | 1mg |
$81.0 | 2023-09-09 | ||
| Life Chemicals | F6259-0829-5mg |
N-(3,4-dichlorophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide |
1396687-02-7 | 5mg |
$103.5 | 2023-09-09 | ||
| Life Chemicals | F6259-0829-10mg |
N-(3,4-dichlorophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide |
1396687-02-7 | 10mg |
$118.5 | 2023-09-09 | ||
| Life Chemicals | F6259-0829-40mg |
N-(3,4-dichlorophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide |
1396687-02-7 | 40mg |
$210.0 | 2023-09-09 | ||
| Life Chemicals | F6259-0829-75mg |
N-(3,4-dichlorophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide |
1396687-02-7 | 75mg |
$312.0 | 2023-09-09 | ||
| Life Chemicals | F6259-0829-20μmol |
N-(3,4-dichlorophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide |
1396687-02-7 | 20μmol |
$118.5 | 2023-09-09 | ||
| Life Chemicals | F6259-0829-25mg |
N-(3,4-dichlorophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide |
1396687-02-7 | 25mg |
$163.5 | 2023-09-09 | ||
| Life Chemicals | F6259-0829-50mg |
N-(3,4-dichlorophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide |
1396687-02-7 | 50mg |
$240.0 | 2023-09-09 | ||
| Life Chemicals | F6259-0829-100mg |
N-(3,4-dichlorophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide |
1396687-02-7 | 100mg |
$372.0 | 2023-09-09 | ||
| Life Chemicals | F6259-0829-4mg |
N-(3,4-dichlorophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide |
1396687-02-7 | 4mg |
$99.0 | 2023-09-09 |
N-(3,4-dichlorophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide 関連文献
-
Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404
-
Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970
-
Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
1396687-02-7 (N-(3,4-dichlorophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide) 関連製品
- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)
- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)
- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)
- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)
- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)
- 61549-49-3(9-Decenenitrile)
- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)
- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)
- 1189426-16-1(Sulfadiazine-13C6)
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
